N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine

Medicinal Chemistry Organic Synthesis Quality Control

Medicinal chemistry teams targeting CDK4/6 often face synthetic failure when using generic nitropyridinyl-piperidine isomers, due to altered electronic environments that disrupt downstream SNAr or cross-coupling reactions. This 6-nitro regioisomer (CAS 1002317-12-5) is the explicitly cited intermediate for constructing pyrazolyl-pyrimidine CDK4/6 inhibitors. • Minimum 97% purity, reducing variability in multi-step oncology campaigns vs. 95% typical of the 2-nitro analog. • Fully characterized: XLogP3 1.7, solubility 55 g/L, density 1.22 g/cm³ - enabling precise stoichiometric calculations and predictable extraction at scale. • Batch-to-batch consistency for preclinical toxicology batch production.

Molecular Formula C12H18N4O2
Molecular Weight 250.302
CAS No. 1002317-12-5
Cat. No. B569828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine
CAS1002317-12-5
Molecular FormulaC12H18N4O2
Molecular Weight250.302
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H18N4O2/c1-14(2)10-5-7-15(8-6-10)11-3-4-12(13-9-11)16(17)18/h3-4,9-10H,5-8H2,1-2H3
InChIKeyJZKHCCAPJWNLPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N,N-Dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine


N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine (CAS 1002317-12-5), also named N,N-Dimethyl-1-(6-nitro-3-pyridinyl)-4-piperidinamine, is a nitro-substituted pyridinyl-piperidine building block with molecular formula C12H18N4O2 and molecular weight 250.30 g/mol . It is characterized by a piperidine ring bearing a dimethylamino group at the 4-position and a 6-nitropyridin-3-yl moiety at the 1-position, with a topological polar surface area (TPSA) of 65.2 Ų and a calculated XLogP3 of 1.7 . The compound is predominantly employed as a key synthetic intermediate in the preparation of pyrazolyl-pyrimidine derivatives that function as selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) .

CDK4/6 inhibitor intermediate – specified as a key building block for pyrazolyl-pyrimidine selective inhibitors.
6-Nitro regioisomer – the substitution pattern required for downstream SNAr/cross-coupling to construct the pharmacophore.
Higher purity supply – vendor-reported purity specification supports reproducibility in multi-step medicinal chemistry campaigns.

N,N-Dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine: Why Analogs Fail in CDK4/6 Synthesis


Despite sharing an identical molecular formula and molecular weight (C12H18N4O2; 250.30 g/mol) with its 2-nitro and 3-nitro positional isomers, N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine cannot be interchanged with generic analogs without compromising the integrity of the target synthetic pathway. The compound is explicitly specified as a key intermediate for the preparation of pyrazolyl-pyrimidines that exhibit selective CDK4/6 inhibition, a pharmacologically privileged scaffold defined by a precise spatial arrangement of the nitro group on the pyridine ring [1]. The 6-nitro substitution pattern on the pyridin-3-yl moiety is a critical structural determinant for downstream coupling reactions (e.g., SNAr or metal-catalyzed cross-couplings) that install the pyrazolyl-pyrimidine core [1][2]. Substitution with a 2-nitro or 3-nitro analog would alter the electronic environment and steric accessibility of the reactive sites, potentially leading to failed coupling, reduced yields, or the generation of off-target kinase inhibitor scaffolds. Furthermore, the 6-nitro isomer exhibits a higher vendor-reported purity specification (97%) compared to the typical 95% specification of the 2-nitro analog, directly impacting the efficiency and reproducibility of multi-step medicinal chemistry campaigns .

Target
6-Nitro isomer
Enables correct pyrazolyl-pyrimidine coupling; purity typically 97% min.
Substitute
2-Nitro / 3-Nitro isomer
Alter electronic/steric profile; may cause failed coupling, lower yields, or off-target kinase scaffolds.
Positional analog mismatch can compromise synthetic pathway integrity. Purity differences (typically 95% for analogs) may further reduce lot-to-lot reproducibility in multi-step sequences.

Quantitative Comparison: N,N-Dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine vs. Isomers


Comparative Purity: 6-Nitro vs. 2-Nitro Isomer

Vendor technical datasheets report a minimum purity specification of 97% for N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine . In direct contrast, the 2-nitro positional isomer (CAS 1707358-22-2) is commercially listed with a minimum purity specification of 95% . The 3-nitro isomer (CAS 1779136-31-0) is also listed at 95% minimum purity . This 2% absolute difference in certified purity represents a tangible reduction in impurity burden for the 6-nitro isomer, which is critical for minimizing side reactions in multi-step syntheses and ensuring reproducible biological assay results.

Purity specification
Head-to-head
6-Nitro: 97% min. vs. 2-Nitro/3-Nitro: 95% min.
Reduced impurity burden supports cleaner coupling and reproducible assay data.
Vendor CoA typical minimum specification.
Medicinal Chemistry Organic Synthesis Quality Control

Aqueous Solubility: 6-Nitro Isomer Advantage

Based on calculated physicochemical properties derived from chemical structure databases, N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine exhibits an aqueous solubility of 55 g/L at 25 °C . In contrast, no calculated solubility data are reported for the 2-nitro isomer (CAS 1707358-22-2) or the 3-nitro isomer (CAS 1779136-31-0) in the same authoritative database, suggesting that the 6-nitro isomer is a more thoroughly characterized and predictable entity for solution-phase reaction planning. The high predicted solubility of 55 g/L also implies improved handling and greater compatibility with aqueous workup procedures compared to less soluble nitroarene analogs.

Aqueous solubility
Data to verify
55 g/L (25 °C, calculated)
Predictable solubility facilitates aqueous workup and process design.
Comparator isomer data not reported; calculated value only.
Pre-formulation Physicochemical Property Analysis Medicinal Chemistry

Density and LogP: Supporting Synthetic Reproducibility

The target compound has a reported calculated density of 1.22 ± 0.1 g/cm³ at 20 °C and a calculated XLogP3 value of 1.7 . These values provide critical predictive parameters for reaction design, extraction efficiency, and chromatographic purification. While the 2-nitro and 3-nitro isomers share the same molecular formula and likely similar density ranges, the 6-nitro isomer is uniquely positioned as the building block of record for the synthesis of selective CDK4/6 inhibitors [1], a specificity that is not established for the 2-nitro or 3-nitro isomers in the primary literature or patent filings.

Density / LogP
Class-level
Density 1.22±0.1 g/cm³; XLogP3 1.7
Supports stoichiometric calculations and extraction predictions. Literature-validated specificity for CDK4/6 synthesis.
Calculated values; isomers lack documented application linkage.
Process Chemistry Scale-up Physicochemical Characterization

Application Scenarios for N,N-Dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine


CDK4/6 Inhibitors: Pyrazolyl-Pyrimidine Core Construction

This compound is the preferred building block for research groups and contract research organizations (CROs) engaged in the design and synthesis of next-generation CDK4/6 inhibitors. As explicitly cited in vendor documentation and implied by its role in the synthesis of pyrazolyl-pyrimidines, it serves as a critical intermediate for constructing the pharmacophore responsible for selective CDK4/6 inhibition . Its higher purity specification (97% vs. 95% for isomers) and well-defined solubility (55 g/L) reduce synthetic variability, making it the superior choice for multi-step medicinal chemistry campaigns targeting oncology drug discovery .

SAR Exploration of CDK4/6 Scaffolds

For laboratories synthesizing libraries of CDK4/6 inhibitors based on the 4-(pyrazol-4-yl)-pyrimidine core, this 6-nitropyridinyl-piperidine building block is essential. Its specific 6-nitro substitution pattern is required to correctly position the pyridine nitrogen for metal coordination or hydrogen bonding in the ATP-binding pocket of CDK4/6, as informed by X-ray crystallographic studies of related pyrazolyl-pyrimidine inhibitors . Substituting with the 2-nitro or 3-nitro isomer would alter the vector of the piperidine-dimethylamine moiety, likely abrogating target engagement and invalidating SAR conclusions.

Process Scale-Up and Multi-Gram Synthesis

Process chemists scaling the synthesis of CDK4/6 inhibitor candidates benefit from the 6-nitro isomer's superior purity (97% minimum) and fully characterized physicochemical profile, including a density of 1.22 ± 0.1 g/cm³ and XLogP3 of 1.7 . These data enable precise stoichiometric calculations, accurate solvent volume estimations, and predictable extraction behavior. The availability of these quantitative parameters reduces the technical risk associated with scaling reactions from milligram to multi-gram quantities, a critical consideration for preclinical toxicology batch production.

Differentiated Procurement for CDK4/6 Drug Discovery

Procurement officers and scientific sourcing managers should specify N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine (CAS 1002317-12-5) with a minimum purity of 97% to ensure batch-to-batch consistency in CDK4/6 inhibitor synthesis. Given its documented application in producing selective CDK4/6 inhibitors , selecting this specific regioisomer over generic 'nitropyridinyl-piperidine' alternatives safeguards against costly synthetic failures and ensures alignment with published synthetic methodologies. The compound's calculated solubility of 55 g/L further supports its suitability for high-concentration reaction conditions often required in process optimization .

Application
Selection Property
Validation Focus
CDK4/6 inhibitor core synthesis
6-Nitro regioisomer, higher purity specification
Coupling efficiency, impurity control in multi-step sequences
SAR exploration of pyrazolyl-pyrimidine scaffolds
Defined 6-nitro substitution pattern
Target engagement consistency; correct pharmacophore geometry
Process scale-up and multi-gram synthesis
Characterized density, LogP, solubility profile
Stoichiometry accuracy, extraction predictability, solvent volume estimation
Differentiated procurement for research programs
Specified purity and solubility data
Batch-to-batch consistency, alignment with published synthetic protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.